
(3,3-Difluorocyclobutyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Difluorocyclobutyl)methanethiol is a fluorinated organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a methanethiol group
準備方法
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of (3,3-Difluorocyclobutyl)methanol, which can be synthesized through the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The resulting (3,3-Difluorocyclobutyl)methanol is then converted to (3,3-Difluorocyclobutyl)methanethiol using thiolating agents such as thiourea or hydrogen sulfide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,3-Difluorocyclobutyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and the thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfonic acids or disulfides.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,3-Difluorocyclobutyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
作用機序
The mechanism of action of (3,3-Difluorocyclobutyl)methanethiol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3,3-Difluorocyclobutyl)amine: Contains an amine group instead of a thiol group.
(3,3-Difluorocyclobutyl)carboxylic acid: Features a carboxylic acid group.
Uniqueness
(3,3-Difluorocyclobutyl)methanethiol is unique due to the combination of the cyclobutyl ring, fluorine atoms, and the thiol group. This combination imparts distinct chemical properties, such as increased reactivity and potential bioactivity, making it a valuable compound for various applications .
特性
分子式 |
C5H8F2S |
|---|---|
分子量 |
138.18 g/mol |
IUPAC名 |
(3,3-difluorocyclobutyl)methanethiol |
InChI |
InChI=1S/C5H8F2S/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |
InChIキー |
ARSUNEKPNOEIIO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


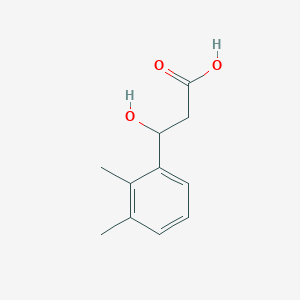

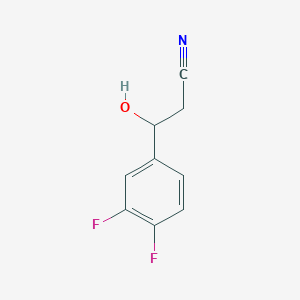
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
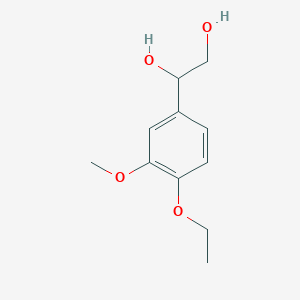
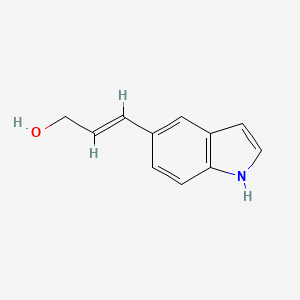

![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)


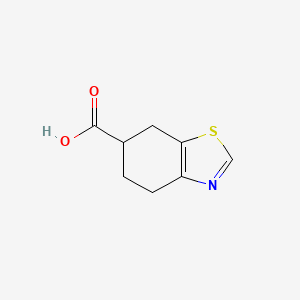

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)

